Phenylalanylphenylalanylamide

Neuropathic Pain GPCR Pharmacology Peptidomimetics

Phenylalanylphenylalanylamide (H-Phe-Phe-NH2, CAS 15893-46-6) is the validated minimal pharmacophore for the substance P 1-7 (SP1-7) binding site, exhibiting a Ki of 1.5 nM—equipotent to the native heptapeptide. Its defined L,L-stereochemistry and C-terminal amide are essential for high-affinity target engagement, making it an irreplaceable reference standard for SP1-7 radioligand binding assays and SAR-driven lead optimization. Use as a cost-effective, synthetically accessible alternative to SP1-7 for routine screening. Order ≥98% purity material for reproducible neuropathic pain research.

Molecular Formula C18H21N3O2
Molecular Weight 311.4 g/mol
CAS No. 15893-46-6
Cat. No. B1677658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylalanylphenylalanylamide
CAS15893-46-6
SynonymsL-Phe-L-Phe-amide
L-phenylalanine-L-phenylalanylamide
Phe-Phe-amide
phenylalanylphenylalanylamide
Molecular FormulaC18H21N3O2
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)N
InChIInChI=1S/C18H21N3O2/c19-15(11-13-7-3-1-4-8-13)18(23)21-16(17(20)22)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H2,20,22)(H,21,23)
InChIKeyXXPXQEQOAZMUDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phenylalanylphenylalanylamide (15893-46-6) Compound Profile and Key Molecular Identifiers


Phenylalanylphenylalanylamide (CAS 15893-46-6), also known as H-Phe-Phe-NH2, is a synthetic L,L-dipeptide amide with the molecular formula C18H21N3O2 and a molecular weight of 311.38 g/mol . It is characterized by a predicted density of 1.196 g/cm3, an experimentally determined log Kow of 1.13, and an estimated water solubility of 1141 mg/L at 25°C . This compound serves as a minimalist, high-affinity ligand for the specific binding site of the substance P 1-7 (SP1-7) fragment, a target implicated in the modulation of neuropathic pain [1][2].

Why Substituting Phenylalanylphenylalanylamide (15893-46-6) with a Generic Dipeptide Compromises SP1-7 Binding Site Research


Generic substitution with other dipeptides is not feasible due to the stringent structure-activity relationship (SAR) required for high-affinity binding to the SP1-7 site. The C-terminal phenylalanine amide is critical for high affinity, as confirmed by truncation and alanine scan studies [1]. For example, the tetrapeptide endomorphin-2, which also contains a C-terminal -Phe-Phe-NH2 motif, exhibits a 10-fold lower affinity for the SP1-7 binding site compared to the lead dipeptide, H-Phe-Phe-NH2 [1]. Furthermore, the L,L-stereochemistry is essential; the D,D-enantiomer (D-Phe-D-Phe-NH2) demonstrates a markedly different pharmacological profile, primarily targeting opioid receptors rather than the SP1-7 site, underscoring the specific stereochemical requirements . Consequently, any attempt to replace this compound with a structural analog lacking the precise L,L-dipeptide amide motif will likely result in a significant loss of target engagement and invalidate experimental outcomes in SP1-7-related research.

Head-to-Head Quantitative Performance of Phenylalanylphenylalanylamide (15893-46-6) Against Key Analogs


SP1-7 Binding Site Affinity (Ki) of H-Phe-Phe-NH2 vs. Endomorphin-2 and Native SP1-7

In a direct head-to-head comparison from a single comprehensive SAR study, H-Phe-Phe-NH2 demonstrates high-affinity binding (Ki = 1.5 nM) to the SP1-7 site, which is equipotent to the native heptapeptide SP1-7 and significantly superior to the related opioid ligand endomorphin-2 [1]. The study reported that endomorphin-2 interacts with this site with a 10-fold lower affinity, while truncation studies ultimately identified the minimal pharmacophore H-Phe-Phe-NH2 [1].

Neuropathic Pain GPCR Pharmacology Peptidomimetics

In Vivo Efficacy: Anti-Allodynic Effect of H-Phe-Phe-NH2 in Neuropathic Pain Models

H-Phe-Phe-NH2 produces significant anti-allodynic and anti-hyperalgesic effects in animal models of neuropathic pain following central (intracerebroventricular) administration, but shows no distinct effect after peripheral (intraperitoneal) administration . This confirms its on-target, centrally-mediated efficacy. While the specific ED50 is not available for the parent compound, a closely related peptidomimetic (compound 4) derived from H-Phe-Phe-NH2 was reported to have an ED50 superior to the clinical standards gabapentin and morphine in the spared nerve injury (SNI) mouse model [1].

Pain Research In Vivo Pharmacology Peptide Therapeutics

Physicochemical Profile and Drug-Like Limitations of H-Phe-Phe-NH2 vs. Optimized Analogs

While H-Phe-Phe-NH2 serves as a high-affinity lead, it exhibits poor drug-like properties that define its use case as a research tool or lead for optimization. It has very low membrane permeability (below the level of quantification) and is subject to degradation by brush-border peptidases [1][2]. This contrasts with constrained analogs designed to improve these parameters. For instance, rigidification using a 3-phenylpyrrolidine moiety in the C-terminal region of H-Phe-Phe-NH2 resulted in analogs with retained high affinity and significantly improved intrinsic clearance and intestinal epithelial permeability [3].

ADME/PK Medicinal Chemistry Peptide Drug Development

Optimal Use Cases for Procuring Phenylalanylphenylalanylamide (15893-46-6) in Preclinical Research


Standard Reference Ligand for SP1-7 Binding Site Characterization

Given its established Ki of 1.5 nM for the SP1-7 binding site, Phenylalanylphenylalanylamide is ideally suited as a high-affinity reference standard in radioligand competition binding assays [1]. Its equipotency to the native heptapeptide SP1-7 makes it a more cost-effective and synthetically accessible alternative for routine screening of novel compounds targeting this site [1].

Lead Compound for Medicinal Chemistry Optimization of SP1-7 Mimetics

As the minimal pharmacophore identified for the SP1-7 site, this dipeptide amide is the validated starting point for structure-activity relationship (SAR) studies aimed at improving drug-like properties [1]. Researchers can use it as a scaffold for chemical modifications, such as backbone rigidification or N-terminal substitution, to enhance metabolic stability and cell permeability while monitoring for maintained binding affinity [1][2].

Positive Control for Central Neuropathic Pain Studies

In preclinical pain research, this compound can be utilized as a positive control in animal models of neuropathic pain (e.g., spared nerve injury, diabetic neuropathy) when administered via a central route . Its robust anti-allodynic and anti-hyperalgesic effects provide a validated benchmark for evaluating the efficacy of novel SP1-7 analogs or other centrally-acting analgesics [3].

Substrate or Reference in Peptide Transporter and Permeability Studies

Its well-characterized, poor permeability profile (below quantifiable levels) and susceptibility to peptidase degradation make it an ideal substrate or negative control for in vitro studies evaluating the uptake via peptide transporters like PEPT1, or for testing the efficacy of novel prodrug or formulation strategies designed to improve peptide delivery [2].

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